2-Methyl-L-isoleucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

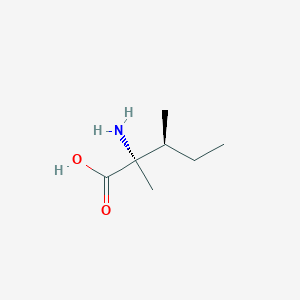

2-Methyl-L-isoleucine, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

2-Methyl-L-isoleucine plays a crucial role in understanding amino acid metabolism, particularly in conditions related to branched-chain amino acids (BCAAs).

- Metabolic Pathways : Research indicates that this compound is involved in the metabolic pathways of isoleucine catabolism. It can serve as a substrate for enzymes involved in the branched-chain amino acid degradation pathway, providing insights into disorders like Maple Syrup Urine Disease (MSUD) and other metabolic disorders related to BCAA metabolism .

- Biomarker Potential : Studies have shown that urinary excretion levels of metabolites such as 2-methyl-3-hydroxybutyrate can indicate metabolic dysfunctions, making this compound a potential biomarker for certain metabolic disorders .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various medical contexts:

- Immunotherapy : Research has demonstrated that L-isoleucine can induce the expression of beta-defensins, which are antimicrobial peptides. This property suggests that this compound could be investigated for its immunotherapeutic effects against infections, particularly in models of tuberculosis .

- Nutritional Supplementation : Given its structural similarity to L-isoleucine, this compound may be considered for use in nutritional supplements aimed at athletes or individuals requiring enhanced muscle recovery and energy metabolism. Its role in protein synthesis and energy regulation makes it a candidate for further investigation in sports nutrition .

Biotechnological Applications

The biotechnological applications of this compound are emerging primarily through its use in microbial fermentation processes:

- Microbial Production : Escherichia coli has been genetically engineered to enhance the production of L-isoleucine and its derivatives, including this compound. This has implications for industrial biotechnology where amino acids are produced on a large scale for food and pharmaceutical industries .

- Enzyme Catalysis : The compound serves as a substrate for various enzymes involved in amino acid modification processes. Understanding how these enzymes interact with this compound can lead to advancements in enzyme engineering and applications in synthetic biology .

Case Studies

Several case studies highlight the applications and significance of this compound:

Eigenschaften

CAS-Nummer |

188359-23-1 |

|---|---|

Molekularformel |

C7H15NO2 |

Molekulargewicht |

145.2 g/mol |

IUPAC-Name |

(2S,3S)-2-amino-2,3-dimethylpentanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-,7-/m0/s1 |

InChI-Schlüssel |

RSPOGBIHKNKRFJ-FSPLSTOPSA-N |

SMILES |

CCC(C)C(C)(C(=O)O)N |

Isomerische SMILES |

CC[C@H](C)[C@@](C)(C(=O)O)N |

Kanonische SMILES |

CCC(C)C(C)(C(=O)O)N |

Synonyme |

L-Isoleucine, 2-methyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.